4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is a synthetic organic compound with the molecular formula C12H13ClN2O4 It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to form 4-chlorophenyl.
Amidation Reaction: The 4-chlorophenyl intermediate undergoes an amidation reaction with formamide to form 4-chlorophenylformamide.
Carbamoylation: The 4-chlorophenylformamide is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Butanoic Acid Addition: Finally, the compound is reacted with butanoic acid under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their function.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2-[(4-bromophenyl)formamido]butanoic acid: Similar structure with a bromine atom instead of chlorine.
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid: Similar structure with a fluorine atom instead of chlorine.
4-Carbamoyl-2-[(4-methylphenyl)formamido]butanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAAHJGEVACOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.